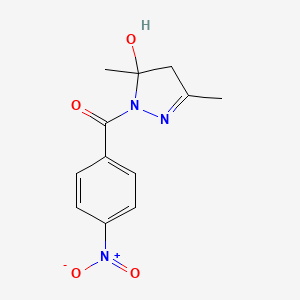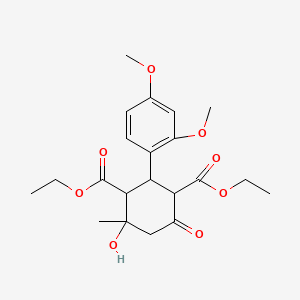![molecular formula C14H18ClN3O2 B15010423 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a pentan-3-ylidene moiety. Its distinct structure imparts unique chemical and physical properties, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-methylaniline with formic acid to form N-(4-chloro-2-methylphenyl)formamide. This intermediate is then reacted with pentan-3-one hydrazone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazinecarbonyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-2-methylphenyl)formamide oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
N-(4-Chloro-2-methylphenyl)formamide: A simpler analog lacking the hydrazinecarbonyl and pentan-3-ylidene groups.
N-(4-Chloro-2-methylphenyl)hydrazine: Contains the hydrazine group but lacks the formamide and pentan-3-ylidene moieties.
N-(4-Chloro-2-methylphenyl)-1-[N’-(ethylidene)hydrazinecarbonyl]formamide: Similar structure but with an ethylidene group instead of pentan-3-ylidene.
Uniqueness
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C14H18ClN3O2 |
|---|---|
分子量 |
295.76 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methylphenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C14H18ClN3O2/c1-4-11(5-2)17-18-14(20)13(19)16-12-7-6-10(15)8-9(12)3/h6-8H,4-5H2,1-3H3,(H,16,19)(H,18,20) |
InChI 键 |
HSWNQYQQLOYJRQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15010374.png)
![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)
![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15010408.png)
![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)

![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)

